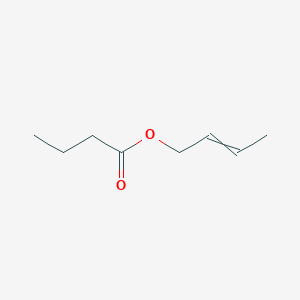

Butanoic acid, (2E)-2-butenyl ester

説明

Butanoic acid, (2E)-2-butenyl ester (CAS: Not explicitly provided; synonyms include (E)-2-butenyl butanoate) is an ester derived from butanoic acid and (2E)-2-butenol. Structurally, it features a four-carbon butanoic acid backbone esterified with a trans-configured butenyl group. This compound is characterized by its fruity or floral aroma, typical of short-chain esters, and is utilized in flavor and fragrance industries . Its molecular formula is C₈H₁₄O₂, with a molecular weight of approximately 142.20 g/mol (calculated from structural analogs in ).

特性

CAS番号 |

88686-13-9 |

|---|---|

分子式 |

C8H14O2 |

分子量 |

142.20 g/mol |

IUPAC名 |

but-2-enyl butanoate |

InChI |

InChI=1S/C8H14O2/c1-3-5-7-10-8(9)6-4-2/h3,5H,4,6-7H2,1-2H3 |

InChIキー |

RTMMLEZUIUUHHW-UHFFFAOYSA-N |

正規SMILES |

CCCC(=O)OCC=CC |

製品の起源 |

United States |

類似化合物との比較

Comparison with Similar Compounds

The following table compares butanoic acid, (2E)-2-butenyl ester with structurally related esters, focusing on molecular properties, natural occurrence, and functional roles:

Key Differences and Insights:

Chain Length and Volatility: Shorter esters (e.g., ethyl ester, MW 116.16) exhibit higher volatility and stronger fruity notes, making them dominant in fresh fruits like kiwifruit and pineapple . Longer esters (e.g., hexyl ester, MW 172.26) are less volatile, contributing to sustained aroma profiles in processed foods like dry-cured ham . Butanoic acid, (2E)-2-butenyl ester (MW ~142.20) likely bridges these categories, offering moderate volatility suitable for balanced fragrance formulations.

Structural Isomerism and Aroma: Esters with branched chains (e.g., 2-methyl- or 3-methyl-) or unsaturated groups (e.g., (E)-2-butenyl) exhibit distinct aroma profiles. For example, (E)-Hex-2-enyl 3-methylbutanoate has a "green" note due to its unsaturated and branched structure , while the straight-chain ethyl ester is more "banana-like" . The trans (E)-configuration in butenoic acid esters enhances stability and aroma intensity compared to cis isomers, as seen in (E)-2-hexenyl butanoate .

Natural Occurrence and Biosynthesis: Ethyl and methyl esters of butanoic acid are abundant in fruits (e.g., apple, pineapple) due to enzymatic esterification during ripening .

Industrial Applications :

- Ethyl and methyl esters are staples in food flavoring, whereas longer-chain esters (e.g., hexyl) are used in meat products for aroma retention .

- The unsaturated (E)-2-butenyl ester’s unique structure makes it a candidate for high-value perfumery, mimicking rare floral scents .

Research Findings and Data Trends

- Chromatographic Behavior: shows that butanoic acid esters with unsaturated groups (e.g., (E)-2-butenyl) elute earlier in GC-MS than saturated analogs due to reduced polarity, aiding in analytical identification .

- Sensory Impact : In pineapple varieties, branched esters (e.g., 2-methyl-) are cultivar-specific, highlighting the role of substituents in aroma differentiation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。